N-tert-butylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

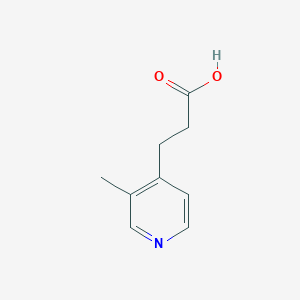

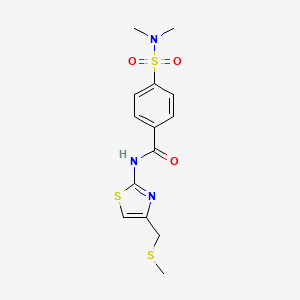

“N-tert-Butylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 86542-86-1 . Its molecular weight is 184.28 and its IUPAC name is N-(tert-butyl)-4-piperidinecarboxamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Reactions

- N-tert-butylpiperidine-4-carboxamide is used in the synthesis of various chemical compounds. For instance, it is involved in reactions with copper ‘catalysed’ Grignard reagents to produce protected α-amino acids, as demonstrated in a study by Baldwin, J., et al. (1996) (Baldwin et al., 1996).

- The compound has been found to react in various ways depending on the conditions, such as undergoing deprotonation when reacted with magnesiated bases, as reported by Bonnet, V., et al. (2001) (Bonnet et al., 2001).

Development of Protecting Groups

- This compound has been instrumental in the development of new carboxamide protecting groups, which are useful in organic chemistry for the protection of functional groups during synthesis. Muranaka, K., et al. (2011) have developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), using this compound (Muranaka et al., 2011).

Asymmetric Synthesis of Amines

- The compound is also a key intermediate in the asymmetric synthesis of amines. Ellman, J., et al. (2002) described the use of N-tert-butanesulfinyl aldimines and ketimines for synthesizing a wide range of highly enantioenriched amines (Ellman et al., 2002).

Synthesis of Functionalized Amino Acid Derivatives

- Kumar, V., et al. (2009) synthesized a series of functionalized amino acid derivatives using N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, demonstrating its utility in creating pharmacophores for anticancer agents (Kumar et al., 2009).

Polymer Synthesis

- The compound has applications in polymer chemistry as well. Hsiao, S., et al. (2000) used derivatives of this compound in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which showed promising properties for industrial applications (Hsiao et al., 2000).

Solid-Phase Synthesis of Peptide α-Carboxamides

- The compound has been utilized in the solid-phase synthesis of peptide α-carboxamides. Gaehde, S., et al. (2009) synthesized N-tert.-butoxycarbonyl-aminomethylphenoxyacetic acid from N-tert.-butoxycarbonyl-(alpha-phenyl)phenoxyacetic acid for use as a handle in this synthesis (Gaehde & Matsueda, 2009).

Safety and Hazards

The safety information for “N-tert-butylpiperidine-4-carboxamide hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name |

N-tert-butylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLXBOPJKYOSKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)

![3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2413198.png)

![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)